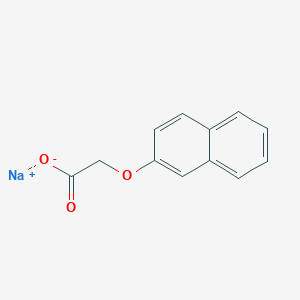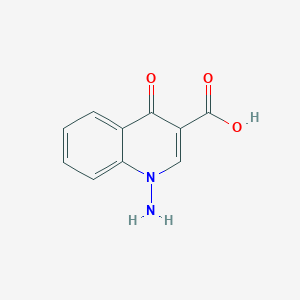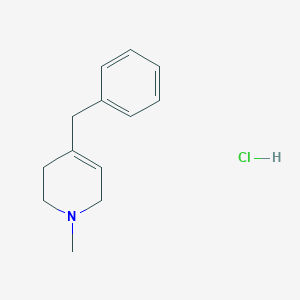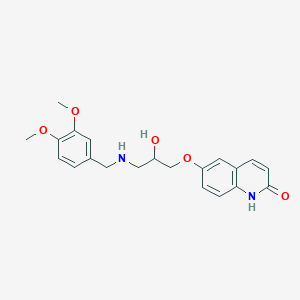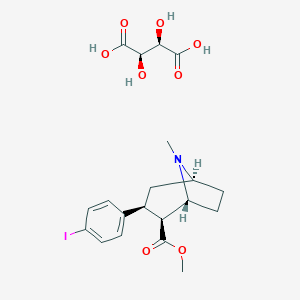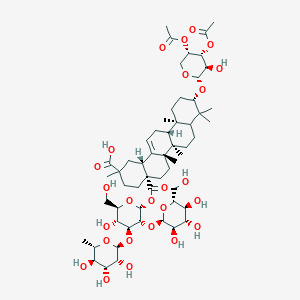![molecular formula C14H14N4O2 B161861 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine CAS No. 127356-43-8](/img/structure/B161861.png)
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine, also known as DI6, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study.
Mechanism Of Action
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine exerts its effects through multiple mechanisms of action. In cancer cells, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine inhibits the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle. This leads to cell cycle arrest and apoptosis. In neurons, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine activates the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress and inflammation. This results in increased expression of antioxidant and anti-inflammatory genes. In inflammation, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical And Physiological Effects
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine induces apoptosis and cell cycle arrest, leading to decreased cell proliferation. In neurons, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine protects against oxidative stress and inflammation, leading to improved neuronal survival and function. In inflammation, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine reduces the production of pro-inflammatory cytokines, leading to decreased inflammation and tissue damage.
Advantages And Limitations For Lab Experiments
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine also has some limitations, such as its relatively low solubility in water and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several potential future directions for research on 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine. One area of focus could be the development of more efficient synthesis methods to produce 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine in larger quantities. Another area of research could be the optimization of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine for specific applications, such as cancer treatment or neuroprotection. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine and to identify potential targets for drug development. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine for various therapeutic applications.
Synthesis Methods
The synthesis of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine involves the reaction of 2,4-dimethoxyphenylamine with 2-bromo-5-nitropyridine in the presence of a palladium catalyst. The resulting product is then reduced with hydrogen gas to yield 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine. This synthesis method has been optimized to produce high yields of 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine with minimal impurities.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been studied for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neuroprotection, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been found to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
properties
CAS RN |
127356-43-8 |
|---|---|
Product Name |
2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine |
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridin-6-amine |
InChI |
InChI=1S/C14H14N4O2/c1-19-9-3-4-10(12(6-9)20-2)13-17-11-5-8(15)7-16-14(11)18-13/h3-7H,15H2,1-2H3,(H,16,17,18) |
InChI Key |
RXMHNXHVSVJHIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(N2)C=C(C=N3)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(N2)C=C(C=N3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




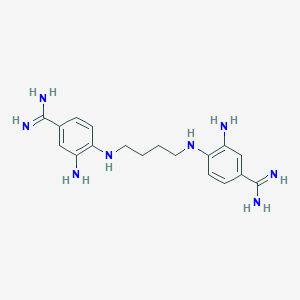
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)



